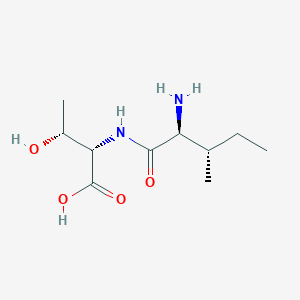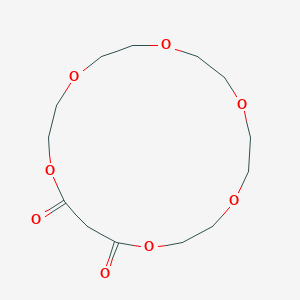
1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione is a cyclic ether compound with the molecular formula C₁₂H₂₄O₆. It is known for its unique structure, which includes multiple ether linkages, making it a member of the crown ether family. Crown ethers are known for their ability to form stable complexes with various cations, which makes them useful in a variety of chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione typically involves the cyclization of linear polyethers. One common method is the reaction of ethylene glycol derivatives under acidic or basic conditions to form the cyclic structure. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler ethers or alcohols.
Substitution: The ether linkages can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound can be used to study ion transport mechanisms across biological membranes.
Industry: It is used in the synthesis of other complex organic molecules and as a phase transfer catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which 1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione exerts its effects is primarily through its ability to form stable complexes with cations. The ether linkages in the compound create a cavity that can encapsulate metal ions, stabilizing them and facilitating their transport or reaction. This property is particularly useful in catalysis and ion transport studies.
Comparación Con Compuestos Similares
1,4,7,10,13,16-Hexaoxacyclononadecane-17,19-dione can be compared with other crown ethers such as:
18-Crown-6: Similar in structure but with a different cavity size, making it selective for different cations.
15-Crown-5: Smaller than this compound, and typically forms complexes with smaller cations.
12-Crown-4: Even smaller, with a higher selectivity for lithium ions.
The uniqueness of this compound lies in its specific cavity size and the stability of the complexes it forms, making it suitable for a variety of specialized applications.
Propiedades
Número CAS |
58484-46-1 |
|---|---|
Fórmula molecular |
C13H22O8 |
Peso molecular |
306.31 g/mol |
Nombre IUPAC |
1,4,7,10,13,16-hexaoxacyclononadecane-17,19-dione |
InChI |
InChI=1S/C13H22O8/c14-12-11-13(15)21-10-8-19-6-4-17-2-1-16-3-5-18-7-9-20-12/h1-11H2 |
Clave InChI |
HFJSMWWDDQLBCG-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCOC(=O)CC(=O)OCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



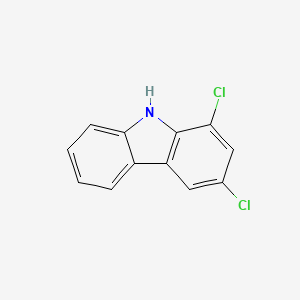

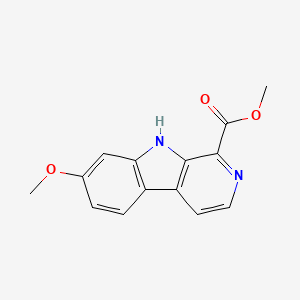
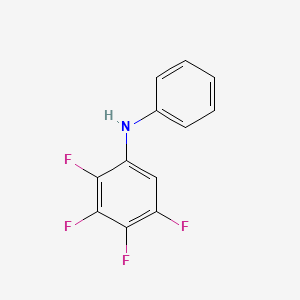

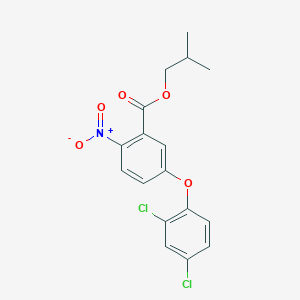
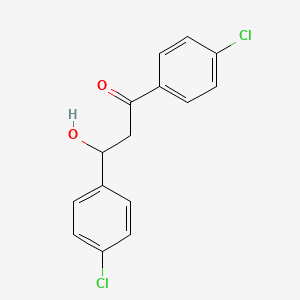


![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)

